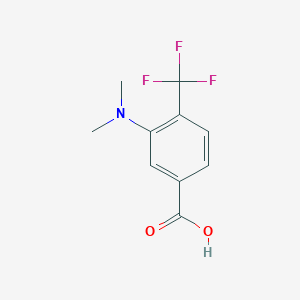
3-Dimethylamino-4-trifluoromethyl-benzoic acid
Übersicht
Beschreibung
3-Dimethylamino-4-trifluoromethyl-benzoic acid is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Dimethylamino-4-trifluoromethyl-benzoic acid (DMFBA) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of DMFBA, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
DMFBA is characterized by a dimethylamino group and a trifluoromethyl substituent on a benzoic acid backbone. Its structure can be represented as follows:
This unique structure contributes to its chemical reactivity and biological interactions.
Research indicates that DMFBA interacts with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Enzyme Interaction
DMFBA has been shown to inhibit certain enzymes, which may be linked to its therapeutic effects. For example, it exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. In vitro studies have reported IC50 values for AChE inhibition in the range of 7.49 ± 0.16 µM, indicating significant potency compared to standard inhibitors like donepezil .
Biological Activities
The compound has been studied for several biological activities:
1. Anticancer Activity
DMFBA has demonstrated promising anticancer properties in various studies. A study evaluated its effects on human cancer cell lines, revealing that it significantly inhibits cell proliferation with IC50 values below 10 µM against multiple cancer types .
2. Antimicrobial Activity
Preliminary research suggests that DMFBA possesses antimicrobial properties, particularly against gram-positive bacteria. Its minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, suggesting potential as an antibacterial agent .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, DMFBA has shown anti-inflammatory effects in preclinical models. The compound modulates inflammatory pathways, which may contribute to its therapeutic potential in diseases characterized by chronic inflammation.
Case Studies
Several case studies highlight the efficacy of DMFBA in different contexts:
-
Case Study 1: Cancer Treatment
A group of researchers investigated the effect of DMFBA on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with significant activation of apoptotic pathways as evidenced by increased caspase-3 activity. -
Case Study 2: Neuroprotection
In a neuroprotective study using neuronal cell cultures exposed to oxidative stress, DMFBA exhibited protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability.
Research Findings
The following table summarizes key findings from recent studies on DMFBA:
Eigenschaften
IUPAC Name |
3-(dimethylamino)-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)8-5-6(9(15)16)3-4-7(8)10(11,12)13/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDHZSYVYWSTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















